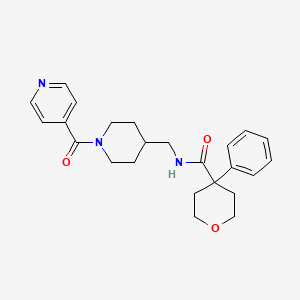
N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C24H29N3O3 and its molecular weight is 407.514. The purity is usually 95%.
BenchChem offers high-quality N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of similar compounds involves complex chemical reactions, offering insights into potential pathways for creating N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. For example, studies have demonstrated methods for synthesizing related compounds, which may inform approaches to synthesizing the compound , emphasizing the importance of specific functional groups and structural features for its activity (Wang et al., 2018).
Pharmaceutical Applications
- Research into carboxamide derivatives reveals their potential in drug development, particularly as inhibitors for various receptors and enzymes. This includes investigations into the antitumor, antimicrobial, and antifungal activities of carboxamide compounds, which might suggest similar applications for N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (Deady et al., 2003).
Chemical Engineering and Crystal Engineering
- The use of carboxamide-pyridine N-oxide heterosynthons for crystal engineering points to the relevance of N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in materials science. Such compounds can be used to assemble complex structures, which may have implications for the development of novel materials and cocrystals with pharmaceutical applications (Reddy et al., 2006).
Antimicrobial and Antifungal Activities
- The synthesis and evaluation of related compounds have shown significant antibacterial and antifungal activities. This suggests that N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide could be explored for its potential antimicrobial properties, contributing to the search for new, effective treatments against resistant strains of bacteria and fungi (El‐Borai et al., 2013).
Biochemical Research
- In biochemical research, understanding the metabolic pathways and synthesis of related compounds can provide valuable insights into human health and disease mechanisms. For instance, the study of niacin metabolites and their biosynthesis offers a glimpse into how similar compounds, including N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, might interact within biological systems, influencing processes such as enzyme activity and metabolic pathways (Quinn & Greengard, 1966).
Propiedades
IUPAC Name |
4-phenyl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c28-22(20-6-12-25-13-7-20)27-14-8-19(9-15-27)18-26-23(29)24(10-16-30-17-11-24)21-4-2-1-3-5-21/h1-7,12-13,19H,8-11,14-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUQOOJVFHCJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[2-(4-Ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2929640.png)
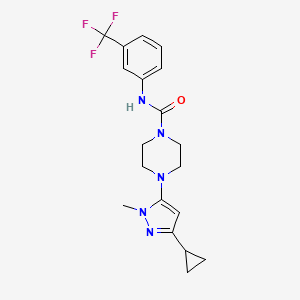
![2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2929646.png)
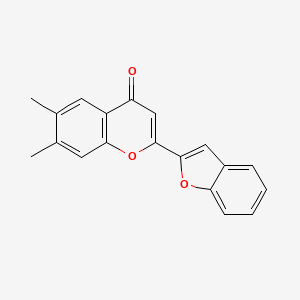
![4H-Thieno[3,4-c]pyran-4,6(7H)-dione](/img/structure/B2929650.png)
![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2929651.png)
![N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2929652.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929653.png)
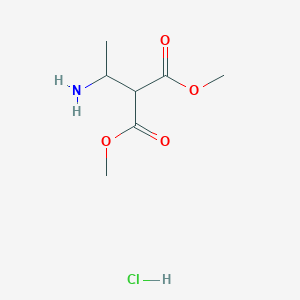
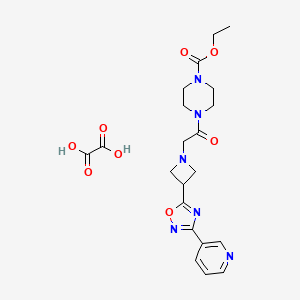
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2929657.png)
![3-(3-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2929658.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,2-oxazole-5-carboxamide](/img/structure/B2929662.png)